N'-[(E)-(4-methylphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a triazole ring, an allyl group, an anilinomethyl group, and a hydrazide moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.
Attachment of the Anilinomethyl Group: The anilinomethyl group can be attached via a nucleophilic substitution reaction using aniline and a suitable electrophile.
Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the intermediate compound with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The triazole ring and anilinomethyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced hydrazide derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, offering therapeutic benefits for various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to the active site of enzymes, while the hydrazide moiety could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with known biological activities.
4-Allyl-1,2,4-triazole: A triazole derivative with an allyl group, similar to the compound .
Anilinomethyl-1,2,4-triazole: A triazole derivative with an anilinomethyl group.
Uniqueness
The uniqueness of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide lies in its combination of functional groups. The presence of the allyl, anilinomethyl, and hydrazide moieties, along with the triazole ring, provides a unique scaffold for potential biological and chemical applications. This combination of groups is not commonly found in other triazole derivatives, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H24N6OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H24N6OS/c1-3-13-28-20(15-23-19-7-5-4-6-8-19)25-27-22(28)30-16-21(29)26-24-14-18-11-9-17(2)10-12-18/h3-12,14,23H,1,13,15-16H2,2H3,(H,26,29)/b24-14+ |
InChI Key |
XEPVVBSBDFDFSA-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.